4-(2,4-Dichlorophenoxy)piperidine
Description
4-(2,4-Dichlorophenoxy)piperidine is a piperidine derivative featuring a 2,4-dichlorophenoxy substituent directly attached to the piperidine ring.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVQNFMLVRDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299348 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-06-2 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include piperidine derivatives with variations in phenoxy substituents, linker groups, and additional functional moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Pharmacological and Functional Insights
- CNS Activity: Fluorophenoxy- or benzyl-substituted piperidines (e.g., 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine) exhibit dual serotonin/norepinephrine reuptake inhibition, making them candidates for treating pain, depression, or neurodegenerative disorders . Ethyl-linked derivatives (e.g., 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl) may share similar mechanisms due to structural parallels .
- Agrochemical Potential: The 2,4-dichlorophenoxy moiety is a hallmark of synthetic auxin herbicides (e.g., 2,4-DB, 4-(2,4-dichlorophenoxy)butanoic acid) . While piperidine derivatives lack the acidic side chain critical for herbicidal activity, they may serve as precursors or modulators in agrochemical design.
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